molecular formula C23H25ClN4O2 B5443931 [3-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone

[3-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone

Cat. No.: B5443931
M. Wt: 424.9 g/mol
InChI Key: YOHGEIJEUDTADY-UHFFFAOYSA-N
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Description

[3-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This is followed by the introduction of the pyrrolidin-1-ylmethyl and morpholin-4-ylmethanone groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[3-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[3-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4-Hydroxy-7-(trifluoromethyl)quinoline: A quinoline derivative with a trifluoromethyl group.

    N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A complex quinoline derivative.

Uniqueness

[3-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c24-19-6-2-1-5-18(19)17-8-10-26(15-17)16-20-22(23(29)27-11-13-30-14-12-27)25-21-7-3-4-9-28(20)21/h1-7,9,17H,8,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHGEIJEUDTADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2Cl)CC3=C(N=C4N3C=CC=C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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